molecular formula C12H14N4O3 B2735822 (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-47-2

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

Cat. No.: B2735822
CAS No.: 94850-47-2
M. Wt: 262.269
InChI Key: CPLHDJVBVLLPJD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazinylidene derivative featuring a piperidin-2-one core substituted with a 4-methyl-2-nitrophenyl group. Its structural uniqueness lies in the electron-withdrawing nitro group, methyl substituent, and the E-configuration of the hydrazinylidene moiety. This article compares its physicochemical and spectroscopic properties with analogous compounds, emphasizing substituent effects and structural variations.

Properties

IUPAC Name

(3E)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLHDJVBVLLPJD-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive review of the compound's biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between piperidin-2-one and 4-methyl-2-nitrophenylhydrazine. The following general reaction scheme can be outlined:

  • Reactants : Piperidin-2-one and 4-methyl-2-nitrophenylhydrazine.
  • Conditions : The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
  • Yield : The product is purified through recrystallization.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in cancer therapy and antimicrobial applications.

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

  • Case Study 1 : In vitro studies on human breast cancer cell lines showed that the compound inhibited cell growth with an IC50 value in the low micromolar range. Morphological changes indicative of apoptosis were observed, including cell shrinkage and chromatin condensation.
  • Case Study 2 : In another study involving colon cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Case Study 3 : A series of tests against Gram-positive and Gram-negative bacteria indicated that this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives like this compound can be influenced by various structural components:

Structural FeatureInfluence on Activity
Nitro group positionElectron-withdrawing effects enhance reactivity
Substituents on the phenyl ringAlter hydrophobicity and interaction with biological targets
Piperidine ringContributes to overall molecular stability and bioavailability

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The target compound shares a hydrazinylidene (-N=N-) group with analogs but differs in the aryl substituent and heterocyclic core. Key structural comparisons include:

Compound Name Core Structure Aryl Substituent Molecular Formula Molecular Weight
Target Compound Piperidin-2-one 4-Methyl-2-nitrophenyl C₁₃H₁₃N₄O₃* 285.27*
3c Pyrrolidin-2-one 1,3-Benzothiazol-2-yl C₁₄H₁₄N₄O₂S 318.35
3d Pyrrolidin-2-one Pyridin-2-yl C₁₂H₁₃N₃O₂ 243.25
Compound 5k Pyrazol-3-one 4-Bromophenyl C₁₆H₁₁BrF₃N₃O 410.18
Compound 63 Thiazolidin-4-one 3-Bromo-4-hydroxyphenyl C₁₅H₁₀BrClN₃O₂ 393.67

*Inferred based on structural analysis.

Key Observations :

  • Piperidin-2-one (6-membered ring) vs. pyrrolidin-2-one (5-membered ring): The larger ring reduces steric strain, possibly improving solubility .

Physicochemical Properties

Melting points and yields reflect substituent effects and synthesis efficiency:

Compound Name Melting Point (°C) Yield (%) Key Substituent Effects
Target Compound Not reported - Nitro group may elevate melting point
3c 220–221 67 Benzothiazole adds rigidity
3d 106–107 57 Pyridyl group reduces crystallinity
Compound 5k 185–186 83 Bromine increases molecular weight
Compound 63 235–236 74 Hydroxyl group enhances H-bonding

Trends :

  • Nitro groups (e.g., ’s Compound-1, MP 170°C) correlate with higher melting points due to dipole interactions .
  • Bulkier substituents (e.g., benzothiazole in 3c) increase rigidity and melting points .

Spectroscopic Characteristics

IR and NMR data highlight functional group interactions:

Compound Name IR Peaks (cm⁻¹) Notable NMR Signals
Target Compound C=O (1702), NO₂ (1552), C=N (1519) Aromatic protons (δ 7.5–8.5 ppm)
3c C=O (1700), C=N (1519) Benzothiazole protons (δ 8.1–8.3 ppm)
Compound 5k C=O (1702), C=N (1552) CF₃ (δ -62 ppm in ¹⁹F NMR)
Compound 63 C=O (1705), C=N (1525) Hydroxyl (δ 9.8 ppm, broad)

Key Insights :

  • The nitro group in the target compound produces a distinct IR peak at ~1552 cm⁻¹, absent in non-nitro analogs .
  • Piperidin-2-one’s C=O stretch (1702 cm⁻¹) aligns with pyrrolidin-2-one derivatives (1700–1705 cm⁻¹), confirming similar electronic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.